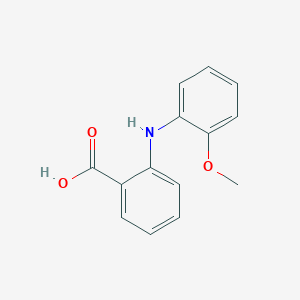

N-(2-Methoxyphenyl)anthranilic acid

Overview

Description

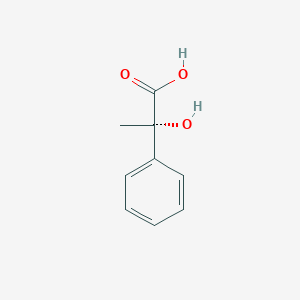

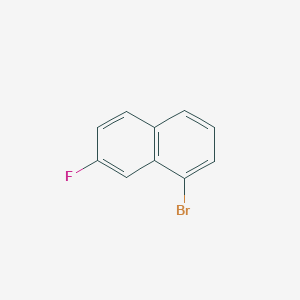

“N-(2-Methoxyphenyl)anthranilic acid” is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H) and has a sweetish taste . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric .

Synthesis Analysis

A chemo- and regioselective copper-catalyzed cross-coupling reaction for effective amination of 2-chlorobenzoic acids with aniline derivatives has been developed . This method eliminates the need for acid protection and produces a wide range of N-aryl anthranilic acid derivatives .Molecular Structure Analysis

The molecular formula of “N-(2-Methoxyphenyl)anthranilic acid” is C14H13NO3 . The average mass is 243.258 Da and the monoisotopic mass is 243.089539 Da .Chemical Reactions Analysis

Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, can be diazotized to give the diazonium cation [C6H4(CO2H)(N2)]+. This cation can be used to generate benzyne, dimerized to give diphenic acid, or undergo diazonium coupling reactions such as in the synthesis of methyl red .Physical And Chemical Properties Analysis

Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, is a white or yellow solid that is odorless . It has a density of 1.412 g/cm3, a melting point of 146 to 148 °C, and a boiling point of 200 °C .Scientific Research Applications

Chemical Properties

The compound “2-[(2-methoxyphenyl)amino]benzoic acid” has a CAS Number of 13278-32-5 and a molecular weight of 243.26 . It is typically stored at room temperature and is available in powder form .

Corrosion Inhibition

One of the applications of benzoic acid derivatives, including “2-[(2-methoxyphenyl)amino]benzoic acid”, is as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increases with the increase in concentration .

Quantum Chemical Calculations

Quantum chemical calculations and Monte Carlo simulations have been used to gain further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) . Parameters such as the lowest unoccupied (ELUMO) and highest occupied (EHOMO) molecular orbital energies, energy gap (ΔE), chemical hardness (η), softness (σ), electronegativity (χ), electrophilicity (ω), and nucleophilicity (ε) were calculated and showed the anti-corrosive properties of the compound .

Theoretical Vibrational Spectra

Theoretical vibrational spectra were calculated to exhibit the functional hydroxyl groups (OH) in the studied compounds . This provides valuable information about the molecular structure and chemical bonds of the compound.

Soil Microbial Communities

It has been hypothesized that benzoic acid and its derivatives could affect the composition and structure of soil microbial communities . This could influence the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .

Germination and Seedling Growth

The compound has been studied for its effects on the germination, seedling growth, and development of flue-cured tobacco . This is due to the presence of benzoic acid and its derivatives in the root exudates of continuously cropped flue-cured tobacco .

Mechanism of Action

Target of Action

It has been found to interact with human fatty acid binding protein 4 (fabp4) in a crystal structure study . FABP4 is involved in lipid metabolism and inflammatory responses, and its inhibition has been linked to potential therapeutic effects in metabolic diseases .

Mode of Action

Based on its interaction with fabp4, it can be inferred that it may influence lipid metabolism and inflammatory responses

Biochemical Pathways

Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This might provide some insights into the potential ADME properties of 2-(2-Methoxyanilino)benzoic acid, but specific studies are needed to confirm this.

Result of Action

Benzoic acid and a related compound have been found to induce senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system . In addition, a cytotoxic effect of benzoic acid on different cancer cell lines has been reported

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyanilino)benzoic acid. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco has been found to significantly affect the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition . This suggests that the compound’s action can be influenced by its environment, particularly the presence of other organisms and continuous cropping conditions .

Safety and Hazards

Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have interesting antimicrobial, antiviral, and insecticidal activities . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

properties

IUPAC Name |

2-(2-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIMZRVJKYCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157791 | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)anthranilic acid | |

CAS RN |

13278-32-5 | |

| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)